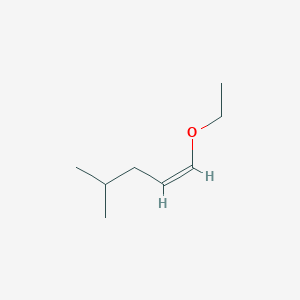
cis-(4-Methyl-1-pentenyl) ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-(4-Methyl-1-pentenyl) ethyl ether, also known as MPE, is a colorless liquid with a pleasant odor. It is primarily used in the fragrance industry as a flavoring agent. However, recent scientific research has shown that MPE has potential applications in the field of medicine and biochemistry.
Aplicaciones Científicas De Investigación
Cis-(4-Methyl-1-pentenyl) ethyl ether has been shown to have potential applications in the field of medicine and biochemistry. Studies have demonstrated that this compound has anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Mecanismo De Acción
The mechanism of action of cis-(4-Methyl-1-pentenyl) ethyl ether is not fully understood. However, it is believed that this compound exerts its effects by modulating the expression of various genes and proteins involved in inflammation, cancer, and neuroprotection. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-(4-Methyl-1-pentenyl) ethyl ether has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. Additionally, this compound has been shown to have low toxicity in animal models. However, there are some limitations to using this compound in lab experiments. It has a short half-life, which may make it difficult to study in vivo. Additionally, this compound has a relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on cis-(4-Methyl-1-pentenyl) ethyl ether. One area of interest is the development of this compound-based therapies for the treatment of inflammation, cancer, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine and biochemistry. Research has shown that this compound has anti-inflammatory and anti-cancer properties, as well as neuroprotective effects. This compound is relatively easy to synthesize and purify, and it has a high yield. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Cis-(4-Methyl-1-pentenyl) ethyl ether can be synthesized by reacting 4-methyl-1-pentene with ethyl vinyl ether in the presence of a catalyst. The reaction occurs at room temperature and atmospheric pressure, making it a relatively simple process. The yield of this compound is high, and the purity can be easily achieved through distillation.
Propiedades
Número CAS |
16969-29-2 |
|---|---|
Fórmula molecular |
C21H21BrN2S2 |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(Z)-1-ethoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C8H16O/c1-4-9-7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5- |
Clave InChI |
PEGWCMWUBAGRKQ-ALCCZGGFSA-N |
SMILES isomérico |
CCO/C=C\CC(C)C |
SMILES |
CCOC=CCC(C)C |
SMILES canónico |
CCOC=CCC(C)C |
Sinónimos |
cis-(4-Methyl-1-pentenyl) ethyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)


![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)









![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)